molecular formula C9H6FIN2O2 B1614204 Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate CAS No. 885521-35-7

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate

Cat. No.: B1614204
CAS No.: 885521-35-7
M. Wt: 320.06 g/mol
InChI Key: PMZQFVMRZYNAJS-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the indazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of the fluorine and iodine substituents. The carboxylate group is then esterified to form the final product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and functional groups.

    Coupling Reactions: The iodine substituent makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or iodinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug candidates targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate exerts its effects depends on its interaction with molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to specific enzymes or receptors, influencing biological pathways. The compound may act as an inhibitor or activator, modulating the activity of its targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-1H-indazole-6-carboxylate: Lacks the iodine substituent, which can affect its reactivity and biological activity.

    Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: Contains a bromine atom instead of iodine, leading to different chemical and biological properties.

    1H-Indazole-3-carboxylic acid, 6-bromo-4-fluoro-, methyl ester: Another similar compound with variations in substituents affecting its overall behavior.

Uniqueness

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate is unique due to the specific combination of fluorine and iodine substituents, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-fluoro-3-iodo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZQFVMRZYNAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646369
Record name Methyl 4-fluoro-3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-35-7
Record name Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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